Fmoc-Ala-OSu

描述

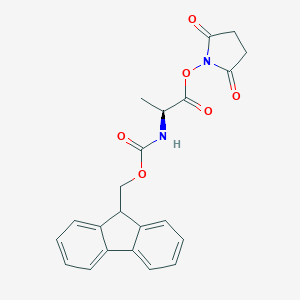

9-Fluorenylmethyloxycarbonyl-L-alanine N-hydroxysuccinimide ester: (Fmoc-Ala-OSu) is a derivative of alanine, an amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amine group of amino acids during peptide synthesis. The N-hydroxysuccinimide (OSu) ester facilitates the coupling of the Fmoc-protected amino acid to other amino acids or peptides.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-OSu typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the dicyclohexylammonium salt of N-hydroxysuccinimide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a tertiary amine like triethylamine .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and impurities .

化学反应分析

Types of Reactions: Fmoc-Ala-OSu primarily undergoes nucleophilic substitution reactions. The ester group is highly reactive towards nucleophiles, such as amines, which leads to the formation of peptide bonds. The compound can also undergo deprotection reactions where the Fmoc group is removed under basic conditions .

Common Reagents and Conditions:

Nucleophilic Substitution: The reaction with amines is typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane, in the presence of a base such as triethylamine.

Deprotection: The Fmoc group is removed using a solution of piperidine in DMF.

Major Products:

Peptide Bond Formation: The primary product is a peptide bond between the Fmoc-protected amino acid and another amino acid or peptide.

Deprotection: The major product is the free amine of the amino acid or peptide, along with the byproduct dibenzofulvene.

科学研究应用

Chemistry: Fmoc-Ala-OSu is widely used in solid-phase peptide synthesis (SPPS) to protect the amine group of amino acids during the stepwise assembly of peptides. The Fmoc group is stable under acidic conditions, making it suitable for use in SPPS .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as

生物活性

Fmoc-Ala-OSu (N-(9-fluorenylmethoxycarbonyl)-L-alanine N-hydroxysuccinimide ester) is a key compound in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This article explores its biological activity, synthesis methods, and applications in research and therapeutic settings.

Synthesis of this compound

This compound is synthesized through several established methods, primarily involving the reaction of Fmoc-protected L-alanine with N-hydroxysuccinimide (NHS). The following methods have been documented:

- Method A : this compound is prepared by dissolving Fmoc-OSu in methanol and treating it with ammonia, resulting in high yields (>99%) of the desired product. The purity is confirmed via RP-HPLC analysis.

- Method B : An alternative method involves the reaction of Fmoc-OSu with H-Ala-NH2 in dioxane, which also yields a high-purity product (>98%) suitable for further applications .

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The following key activities have been identified:

- Peptide Coupling : this compound serves as an efficient coupling agent for synthesizing peptides, facilitating the formation of peptide bonds between amino acids. This is crucial for developing bioactive peptides and proteins used in various biochemical assays and therapeutic applications .

- Cellular Interaction Studies : Research has shown that peptides synthesized using this compound exhibit significant biological activity in cellular models. For instance, peptides derived from Fmoc-Ala have been studied for their effects on cell viability and apoptosis in cancer cell lines .

- Fluorescent Labeling : In one study, Fmoc-Lys(5-Fam) was synthesized using Fmoc-OSu, demonstrating its utility in creating fluorescently labeled peptides for tracking cellular processes through fluorescence resonance energy transfer (FRET) techniques .

Case Studies

Several studies have highlighted the biological implications of peptides synthesized using this compound:

- Anticancer Activity : A study investigated the effects of peptides containing alanine residues on osteosarcoma cell lines. The results indicated that these peptides could induce apoptosis more effectively than controls, suggesting potential therapeutic applications .

- Neuropeptide Functionality : Research on neuropeptides synthesized with this compound demonstrated their role in modulating neuronal signaling pathways, which are critical for understanding neurobiology and developing neurotherapeutics .

- Affinity Chromatography Applications : The integration of hydrophilic spacers like those derived from Fmoc-Ala into affinity chromatography matrices has shown to reduce nonspecific binding, enhancing the specificity and yield of target protein isolation .

Data Tables

The following table summarizes some key findings related to the biological activity of peptides synthesized with this compound:

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBMNXOJLBTQHV-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546325 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73724-40-0 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。